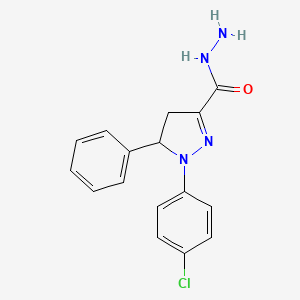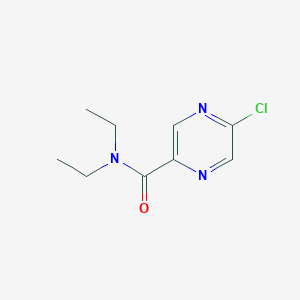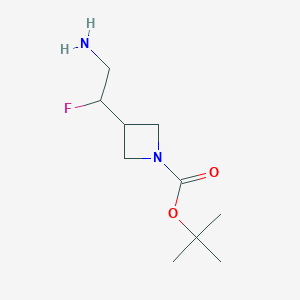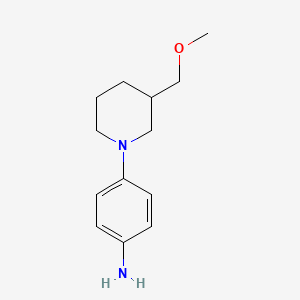![molecular formula C10H8F2N2S B1434864 4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine CAS No. 1566067-94-4](/img/structure/B1434864.png)
4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine
Vue d'ensemble
Description
“4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine” is a chemical compound that belongs to the group of thiazoles. It has a molecular weight of 226.25 .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The InChI code for this compound is1S/C10H8F2N2S/c11-8-2-1-3-9(12)7(8)4-6-5-15-10(13)14-6/h1-3,5H,4H2,(H2,13,14) . Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Derivative Formation
4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine and its derivatives are synthesized for various scientific applications. The synthesis processes often involve the creation of thiazol-2-amine derivatives incorporating difluorophenyl units and other functional groups. These compounds are explored for their antifungal, plant-growth-regulatory activities, and as potential candidates in drug discovery programs due to their structural versatility and biological activity potential (Liu, Dai, & Fang, 2011; Colella et al., 2018).
Corrosion Inhibition
Thiazole and thiadiazole derivatives, including those related to 4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine, have been investigated for their corrosion inhibition performances. Quantum chemical parameters and molecular dynamics simulations suggest these compounds as effective corrosion inhibitors for metals like iron, providing insights into their interaction with metal surfaces (Kaya et al., 2016).
Molecular and Electronic Structure Analysis
The compound's derivatives are characterized through various analytical techniques, including FT-IR, NMR, and X-ray diffraction, to study their molecular and electronic structures. These studies not only confirm the chemical composition but also provide insights into the physical parameters, molecular geometry, and potential applications in materials science (GayathriB. et al., 2019).
Antimicrobial Activities
Several thiazol-2-amine derivatives exhibit antimicrobial activities against a range of bacterial and fungal strains. The synthesis and evaluation of these compounds for antimicrobial efficacy highlight their potential as therapeutic agents. Research in this area focuses on identifying novel compounds with high activity and specificity against pathogenic microbes (Wardkhan et al., 2008).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that thiazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets and cause various biological changes .
Biochemical Pathways
Thiazole derivatives are known to affect various biological activities, which suggests they may influence multiple biochemical pathways .
Result of Action
Thiazole derivatives are known to have various biological activities, suggesting that this compound may have similar effects .
Propriétés
IUPAC Name |
4-[(2,6-difluorophenyl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2S/c11-8-2-1-3-9(12)7(8)4-6-5-15-10(13)14-6/h1-3,5H,4H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIQUGILWUGSLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC2=CSC(=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![(7-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1434801.png)
